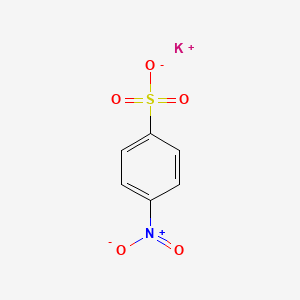![molecular formula C11H20N2O3 B15225733 tert-Butyl (R)-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B15225733.png)
tert-Butyl (R)-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ®-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable protecting group under various reaction conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc2O. Common bases used include triethylamine (Et3N) or sodium bicarbonate (NaHCO3). The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of Boc2O, followed by elimination of carbon dioxide and tert-butyl alcohol .
Industrial Production Methods: Industrial production of tert-butyl carbamates often employs continuous flow microreactor systems, which allow for precise control of reaction conditions and improved safety. These systems enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl ®-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with electrophiles such as alkyl halides (R-X) or acyl chlorides (RCOCl).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4
Reduction: H2/Pd, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Formation of corresponding oxides or alcohols.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amides
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-Butyl ®-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate is used as a protecting group for amines. It is particularly useful in peptide synthesis, where it protects the amine group from unwanted reactions during the formation of peptide bonds .
Biology and Medicine: The compound is used in the synthesis of various biologically active molecules, including pharmaceuticals. It serves as a precursor in the synthesis of drugs that target specific proteins or enzymes in the body .
Industry: In the chemical industry, tert-Butyl ®-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it a valuable intermediate in the synthesis of complex organic molecules .
Mecanismo De Acción
The mechanism of action of tert-Butyl ®-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate involves the formation of a stable carbamate linkage. The tert-butyl group provides steric hindrance, protecting the amine group from nucleophilic attack. Upon deprotection, the tert-butyl group is cleaved under acidic conditions, releasing the free amine. This process is often facilitated by trifluoroacetic acid (TFA), which protonates the carbonyl oxygen, leading to the formation of a carbamic acid intermediate that decarboxylates to yield the free amine .
Comparación Con Compuestos Similares
- tert-Butyl carbamate
- Benzyl carbamate
- Phenyl carbamate
- Ethyl carbamate
Comparison: tert-Butyl ®-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate is unique due to its spirocyclic structure, which imparts additional steric hindrance and stability compared to linear carbamates like tert-butyl carbamate. The spirocyclic structure also influences its reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic organic chemistry .
Propiedades
Fórmula molecular |
C11H20N2O3 |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
tert-butyl N-[(8R)-5-oxa-2-azaspiro[3.4]octan-8-yl]carbamate |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-8-4-5-15-11(8)6-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 |
Clave InChI |
RJQWKGIMKRQSER-MRVPVSSYSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1CCOC12CNC2 |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCOC12CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


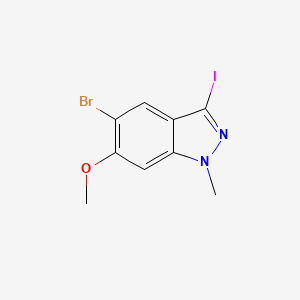
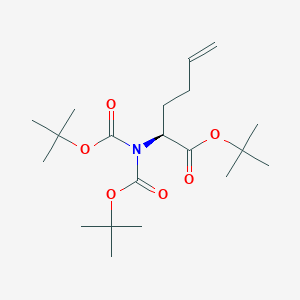

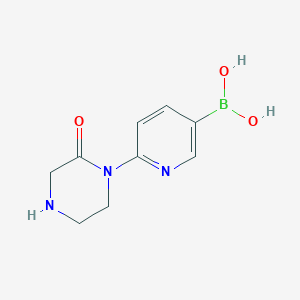

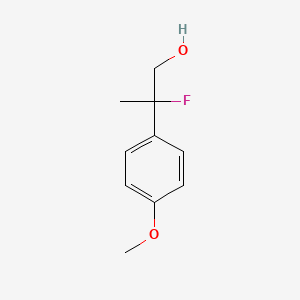
![N-Methyl-1-(spiro[3.4]octan-2-yl)methanamine](/img/structure/B15225702.png)
![tert-Butyl (2-amino-6-oxaspiro[3.5]nonan-9-yl)carbamate](/img/structure/B15225708.png)


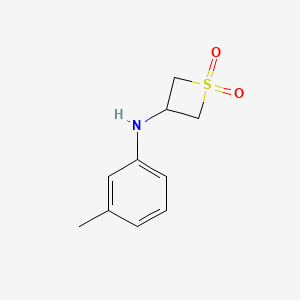
![7-Methyl-5-oxaspiro[3.4]octan-7-ol](/img/structure/B15225734.png)

